Tetradec-5-en-1-ol

Beschreibung

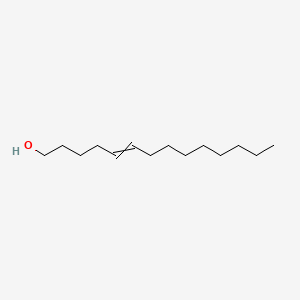

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTGEAXLNDKCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961037 | |

| Record name | Tetradec-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40642-42-0 | |

| Record name | Tetradec-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Tetradec 5 En 1 Ol

Stereoselective Synthesis of (E)-Tetradec-5-en-1-ol and (Z)-Tetradec-5-en-1-ol

The controlled synthesis of the geometric isomers of tetradec-5-en-1-ol relies on several modern organic synthetic methodologies. These approaches offer high levels of stereoselectivity, enabling the targeted preparation of either the (E)- or (Z)-alkene.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with good control over stereochemistry. organic-chemistry.org Cross-metathesis, in particular, provides a direct route to tetradec-5-en-1-ol isomers by coupling two smaller, readily available olefins.

The synthesis of (E)-tetradec-5-en-1-ol can be achieved by the cross-metathesis of 1-hexene (B165129) and 10-undecen-1-ol (B85765) using a ruthenium-based catalyst, such as a second-generation Grubbs catalyst. These catalysts generally favor the formation of the thermodynamically more stable (E)-isomer. Conversely, the synthesis of (Z)-tetradec-5-en-1-ol can be accomplished using specialized Z-selective ruthenium catalysts, such as those developed by Hoveyda and Grubbs. caltech.edu These catalysts feature specific ligand designs that sterically favor the formation of the (Z)-isomer.

Table 1: Olefin Metathesis for Tetradec-5-en-1-ol Synthesis

| Target Isomer | Olefin 1 | Olefin 2 | Catalyst Type | Expected Major Product |

|---|---|---|---|---|

| (E)-Tetradec-5-en-1-ol | 1-Hexene | 10-Undecen-1-ol | Grubbs II | (E)-isomer |

Wittig-Type Reaction Strategies

The Wittig reaction is a classic and versatile method for alkene synthesis from an aldehyde or ketone and a phosphonium (B103445) ylide. ub.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

For the synthesis of (Z)-tetradec-5-en-1-ol, a non-stabilized ylide is typically employed under salt-free conditions. For instance, the reaction of nonanal (B32974) with the ylide generated from (4-hydroxybutyl)triphenylphosphonium bromide using a strong, non-lithium base like sodium amide or potassium tert-butoxide in an aprotic solvent such as THF would predominantly yield the (Z)-isomer.

To favor the formation of (E)-tetradec-5-en-1-ol, a stabilized ylide can be used in a Horner-Wadsworth-Emmons (HWE) reaction. Alternatively, the Schlosser modification of the Wittig reaction, which involves the use of a lithium base at low temperatures to equilibrate the intermediate betaine, can be employed to afford the (E)-alkene with high selectivity.

Reductive Pathways for Alkene Formation

The stereoselective reduction of an alkyne precursor, tetradec-5-yn-1-ol (B144618), provides another reliable route to both (E)- and (Z)-tetradec-5-en-1-ol. The choice of reducing agent is critical in determining the geometry of the resulting double bond.

The synthesis of (Z)-tetradec-5-en-1-ol can be achieved through the partial hydrogenation of tetradec-5-yn-1-ol using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). This heterogeneous catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene.

Conversely, the (E)-isomer can be prepared by the reduction of tetradec-5-yn-1-ol using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate, which leads to the anti-addition of hydrogen and the formation of the trans-alkene. koreascience.kr

Table 2: Alkyne Reduction for Tetradec-5-en-1-ol Synthesis

| Target Isomer | Starting Material | Reagents | Stereochemical Outcome |

|---|---|---|---|

| (Z)-Tetradec-5-en-1-ol | Tetradec-5-yn-1-ol | H₂, Lindlar's catalyst | syn-addition (cis-alkene) |

Chiral Auxiliary-Mediated Syntheses

While the double bond in tetradec-5-en-1-ol is achiral, chiral auxiliaries can be employed in the synthesis of precursors to introduce chirality at other positions if desired, or to control the stereochemistry of reactions leading to the formation of the double bond. iupac.orgresearchgate.net For instance, an Evans chiral auxiliary could be used to control the stereochemistry of an alkylation reaction to set a chiral center in a precursor molecule. This chiral center could then direct the stereochemical outcome of a subsequent elimination reaction to form the desired (E)- or (Z)-alkene. Although less common for the direct synthesis of this specific achiral alcohol, this methodology is invaluable for creating chiral analogs.

Functional Group Interconversions

The primary alcohol functional group in tetradec-5-en-1-ol can undergo various transformations to yield other important classes of compounds, such as carboxylic acids and esters.

Oxidation Reactions to Corresponding Acids and Esters

The primary alcohol of tetradec-5-en-1-ol can be oxidized to the corresponding carboxylic acid, tetradec-5-enoic acid, using strong oxidizing agents. organic-chemistry.org A common and effective reagent for this transformation is the Jones reagent (chromium trioxide in aqueous sulfuric acid). organic-chemistry.orgmsu.edu The reaction is typically carried out in acetone, and the progress of the reaction can be monitored by the color change from orange (Cr(VI)) to green (Cr(III)). Other reagents such as pyridinium (B92312) dichromate (PDC) in DMF can also be used. msu.edu

The resulting tetradec-5-enoic acid can then be converted to a variety of esters through Fischer esterification. youtube.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium is driven towards the ester product by removing water as it is formed. This method allows for the synthesis of a wide range of esters with various alcohol partners.

Table 3: Functional Group Interconversions of Tetradec-5-en-1-ol

| Transformation | Starting Material | Reagents | Product |

|---|---|---|---|

| Oxidation | Tetradec-5-en-1-ol | CrO₃, H₂SO₄, H₂O (Jones Reagent) | Tetradec-5-enoic acid |

Esterification and Acetylation Derivatization

The hydroxyl group of tetradec-5-en-1-ol readily undergoes esterification with carboxylic acids to form esters, which are significant in the fragrance and flavor industries. smolecule.com A primary example of this is the formation of (Z)-tetradec-5-en-1-yl acetate (B1210297). This acetate derivative is a known insect pheromone component. nih.gov

Table 1: Esterification and Acetylation Reactions of Tetradec-5-en-1-ol

| Reactant | Reagent | Product | Significance |

| (Z)-Tetradec-5-en-1-ol | Acetic Anhydride/Pyridine | (Z)-Tetradec-5-en-1-yl acetate | Insect Pheromone |

Data derived from publicly available chemical databases and research articles.

Halogenation and Hydrohalogenation

The double bond in tetradec-5-en-1-ol is susceptible to electrophilic addition reactions, including halogenation and hydrohalogenation. These reactions introduce halogen atoms into the molecule, creating intermediates that can be used for further synthetic modifications. For example, the addition of hydrobromic acid across the double bond would yield a brominated derivative, which can then undergo nucleophilic substitution or elimination reactions to generate other functional groups.

Synthesis of Analogues and Derivatives of Tetradec-5-en-1-ol

The synthesis of analogues and derivatives of tetradec-5-en-1-ol is crucial for structure-activity relationship studies, particularly in the context of its biological activity as a pheromone.

Chain Length Homologation and Dehomologation

Modifying the carbon chain length of tetradec-5-en-1-ol can be achieved through various synthetic strategies. Homologation, or the extension of the carbon chain, can be accomplished by methods such as the Wittig reaction or Grignard reactions with appropriate electrophiles. Conversely, dehomologation, or the shortening of the chain, can be achieved through oxidative cleavage of the double bond followed by further chemical transformations.

Positional and Configurational Isomer Synthesis

The synthesis of positional and configurational isomers of tetradec-5-en-1-ol and its derivatives is of significant interest for understanding the specificity of pheromone receptors. For instance, the synthesis of (Z)-tetradec-9-en-13-olide, a positional isomer of a related macrolide, has been accomplished to compare its mass spectrum with the natural compound. beilstein-journals.org The stereoselective synthesis of different isomers often employs techniques like the Horner-Wadsworth-Emmons reaction to control the geometry of the double bond. beilstein-journals.org The synthesis of both (R)- and (S)-enantiomers can be achieved by starting with the respective chiral precursors, such as (R)- or (S)-propylene oxide. beilstein-journals.org

Table 2: Examples of Positional and Configurational Isomers

| Isomer Type | Example Compound | Synthetic Strategy |

| Positional Isomer | (Z)-tetradec-9-en-13-olide | Ring-closing metathesis |

| Configurational Isomer | (S)-tetradec-5-en-13-olide | Starting from (S)-propylene oxide |

Information sourced from studies on insect pheromones and their analogues. beilstein-journals.org

Preparation of Acetate and Aldehyde Derivatives

As previously mentioned, acetate derivatives are commonly synthesized for their role as pheromones. nih.gov The preparation of aldehyde derivatives can be achieved through the oxidation of the primary alcohol, tetradec-5-en-1-ol. smolecule.com Mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically used to avoid over-oxidation to the carboxylic acid. These aldehyde derivatives are also important components of insect pheromone blends.

Biosynthetic Pathways and Metabolic Studies of Tetradec 5 En 1 Ol

Proposed Enzymatic Mechanisms of Alkenol Biosynthesis

The generation of unsaturated alcohols like tetradec-5-en-1-ol from saturated fatty acid precursors is primarily accomplished through two key enzymatic steps: desaturation and reduction. frontiersin.orgoup.com This sequence is a conserved strategy in the biosynthesis of most Type I moth pheromones, which are straight-chain fatty acid derivatives. biorxiv.org

The biosynthetic journey begins with a saturated fatty acyl-CoA, typically derived from de novo fatty acid synthesis. pnas.orgpnas.org The first critical modification is the introduction of a double bond into the hydrocarbon chain, a process known as desaturation. frontiersin.orgnih.gov This reaction converts a saturated fatty acyl-CoA into an unsaturated counterpart. For tetradec-5-en-1-ol, this involves the creation of a double bond at the 5th carbon position of a C14 acyl chain.

Following desaturation, the terminal carboxyl group of the newly formed unsaturated fatty acyl-CoA is modified. The final step in the formation of the alkenol is the reduction of the fatty acyl-CoA's functional group to a hydroxyl group. frontiersin.orgnih.gov This reduction is a four-electron process that converts the activated carboxylic acid to the corresponding primary alcohol, yielding the final tetradec-5-en-1-ol product. bucek-lab.org

The specificity of the final alkenol product is determined by the precise action of two key enzyme families: fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs). oup.comnih.gov

Fatty Acyl-CoA Desaturases (FADs): These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. frontiersin.orgnih.gov The biosynthesis of tetradec-5-en-1-ol would necessitate a ∆5-desaturase capable of acting on a C14 (tetradecanoyl) substrate. The diversity of pheromone components across different insect species is largely attributed to the evolution of desaturases with varying positional and stereochemical specificities. frontiersin.orgbucek-lab.org These enzymes are typically located at the endoplasmic reticulum membrane. nih.gov

Fatty Acyl-CoA Reductases (FARs): After desaturation, FARs catalyze the reduction of the unsaturated fatty acyl-CoA precursor to its corresponding alcohol. nih.govpnas.org These enzymes utilize a reductant, typically NADPH, to convert the thioester group to a primary alcohol. pnas.orgbucek-lab.org The substrate specificity of FARs can vary significantly between species; some are highly specific for a particular chain length and degree of unsaturation, while others exhibit broader substrate preferences. pnas.orgpnas.org This specificity plays a crucial role in determining the final composition of the pheromone blend. pnas.org In some moths, the selectivity of the reductase system is a key factor in modulating the ratios of the final pheromone components. pnas.org

Identification of Biological Precursors and Intermediates

The biosynthesis of tetradec-5-en-1-ol originates from common cellular pools of fatty acids. The primary biological precursor is the C14 saturated fatty acid, tetradecanoic acid (more commonly known as myristic acid), in its activated form, tetradecanoyl-CoA. researchgate.net In many cases, this C14 precursor is itself derived from the chain-shortening of longer C16 (palmitic) or C18 (stearic) fatty acids via limited β-oxidation. oup.compnas.org

The key intermediate in the pathway is the unsaturated fatty acyl-CoA formed after the desaturation step. Specifically, a ∆5-desaturase would convert tetradecanoyl-CoA into 5-tetradecenoyl-CoA. This intermediate is then the direct substrate for the fatty acyl-CoA reductase to produce tetradec-5-en-1-ol.

Table 1: Precursors and Intermediates in Tetradec-5-en-1-ol Biosynthesis

| Molecule Type | Chemical Name | Role in Pathway |

|---|---|---|

| Precursor | Tetradecanoic acid (Myristic acid) | The initial saturated C14 fatty acid, activated to Tetradecanoyl-CoA. |

| Intermediate | 5-Tetradecenoic acid | The unsaturated fatty acid (as 5-Tetradecenoyl-CoA) formed after desaturation. |

Comparative Biosynthetic Analyses Across Organisms

While the fundamental pathway of desaturation followed by reduction is conserved, the evolution of specific enzymes has led to a wide diversity of pheromone blends across different organisms. Tetradec-5-en-1-ol and its derivatives are used as pheromones by several moth species, including the heart and dart moth (Agrotis exclamationis) and the European goat moth (Cossus cossus). vulcanchem.com

Comparative studies reveal that the production of specific alkenols is dependent on the organism's unique enzymatic toolkit. For example, studies in small ermine moths (Yponomeuta spp.) show that while the FAR enzyme has a broad substrate preference for C14 and C16 acyls, the final pheromone composition is dictated by the upstream desaturases that provide the specific unsaturated precursors. pnas.org In contrast, the Asian corn borer (Ostrinia furnacalis) produces its unique C14 pheromones by employing a distinct ∆14-desaturase that acts on palmitic acid, which is then chain-shortened, reduced, and acetylated. pnas.org

This highlights a key evolutionary strategy: the final structure of a fatty acid-derived pheromone depends heavily on the specific desaturases and, to a lesser extent, the selectivity of the reductases present in a given species. pnas.org The production of tetradec-5-en-1-ol would therefore depend on the presence of a ∆5-desaturase active on C14 substrates and a compatible FAR. The biosynthesis of a related compound, (Z)-tetradec-5-en-13-olide, in the flat grain beetle (Cryptolestes pusillus) also involves the formation of 5-tetradecenoic acid as a key intermediate, showcasing a similar foundational pathway in a different insect order. beilstein-journals.org

Table 2: Comparative Overview of Key Enzymes in Fatty Acid-Derived Pheromone Biosynthesis

| Organism (Example) | Key Desaturase(s) | Reductase (FAR) Specificity | Resulting Pheromone Type (Example) | Reference |

|---|---|---|---|---|

| Bombyx mori (Silkmoth) | Δ11-desaturase | Highly specific for bombykol (B110295) precursor | C16 Dienol (Bombykol) | pnas.org |

| Ostrinia spp. (Corn Borers) | Δ11 and Δ14-desaturases | Strain-specific, selective | C14 Alkenyl Acetates | pnas.org |

| Yponomeuta spp. (Ermine Moths) | Δ11-desaturase | Broad (C14, C16) | C14 Alkenyl Acetates | pnas.org |

| Agrotis exclamationis (Heart and Dart Moth) | Implied Δ5-desaturase | Compatible with C14:OH precursor | (Z)-5-Tetradecenyl Acetate (B1210297) | vulcanchem.com |

Semiochemical and Chemoecological Research Involving Tetradec 5 En 1 Ol

Role as a Component of Insect Pheromones

(Z)-5-Tetradecen-1-ol has been identified as a key component of the sex pheromone of the yellowheaded spruce sawfly, Pikonema alaskensis. nih.gov It functions as a secondary pheromone, working in concert with other compounds to elicit a full behavioral response in males. While not active on its own, its presence is critical for specific mating behaviors. nih.gov

In the yellowheaded spruce sawfly, the pheromone is a precise blend of compounds. The primary pheromone component is (Z)-10-nonadecenal. nih.gov (Z)-5-Tetradecen-1-ol is a secondary component that significantly enhances the attractiveness of the primary pheromone. nih.gov Research has shown that the combination of (Z)-10-nonadecenal and (Z)-5-tetradecen-1-ol is necessary to create a pheromonal signature that is as attractive as a virgin female, indicating its importance in the species-specific blend. nih.govusda.gov This blend helps to differentiate virgin females from mated ones, as the presence of (Z)-5-tetradecen-1-ol accounts for the increased attractiveness of virgins. nih.gov

The table below summarizes the identified pheromone components for Pikonema alaskensis.

| Compound | Type | Role in Blend |

| (Z)-10-nonadecenal | Primary Pheromone | Main attractant |

| (Z)-5-tetradecen-1-ol | Secondary Pheromone | Synergist, elicits mating attempts |

Data sourced from Bartelt et al., 1983. nih.gov

The interaction between (Z)-5-tetradecen-1-ol and the primary pheromone of the yellowheaded spruce sawfly is a clear example of synergism. In greenhouse bioassays, the addition of just 0.5 nanograms of synthetic (Z)-5-tetradecen-1-ol to 100 nanograms of (Z)-10-nonadecenal resulted in an 8.8-fold increase in the response of males compared to the primary pheromone alone. nih.gov The (E)-isomer of Tetradec-5-en-1-ol also showed some synergistic activity, causing a 2.8-fold increase in response, but the (Z)-isomer is clearly the more biologically active and specific synergist. nih.gov Notably, only the combination of (Z)-5-tetradecen-1-ol and (Z)-10-nonadecenal was able to consistently trigger mating attempts from the males, a critical step in successful reproduction. nih.gov

The synergistic effect is also observed in field trapping experiments. Traps baited with a combination of both compounds caught up to four times more males than traps baited with only (Z)-10-nonadecenal. nih.gov However, this synergistic effect was most pronounced after the peak emergence and mating activity in the field had passed. At higher concentrations, (Z)-5-tetradecen-1-ol can have an inhibitory effect, depressing the catch of traps baited with the primary pheromone, highlighting the dose-dependent nature of its synergistic and antagonistic effects. nih.gov

Molecular Mechanisms of Olfactory Receptor Interaction in Invertebrates

The precise molecular mechanisms through which Tetradec-5-en-1-ol interacts with olfactory receptors in invertebrates have not been extensively studied for this specific compound. However, general principles of insect olfaction provide a framework for understanding these interactions. Insect olfactory receptors are typically ligand-gated ion channels located on the membranes of olfactory sensory neurons within sensilla on the antennae. ianakyildiz.comfrontiersin.org These receptors often form a complex consisting of a specific odorant receptor (OR) and a highly conserved co-receptor (Orco). ianakyildiz.comfrontiersin.org

Electrophysiological techniques such as electroantennography (EAG) and single-sensillum recording (SSR) are used to measure the responses of insect antennae and individual olfactory sensory neurons to volatile compounds. While the study on the yellowheaded spruce sawfly demonstrated a behavioral response to (Z)-5-tetradecen-1-ol, it did not include specific EAG or SSR data for this compound. nih.gov In studies of other insects, related compounds have been shown to elicit distinct electrophysiological responses. For instance, in the African armyworm, Spodoptera exempta, (Z)-9-tetradecen-1-ol was identified as a minor component of the pheromone blend and elicited a measurable EAG response from male antennae. nih.gov SSR studies on various moth species have successfully identified specific olfactory neurons housed in trichoid sensilla that are tuned to particular pheromone components, including C14 alcohols and acetates. frontiersin.orgusda.gov These studies typically reveal that specific neurons will fire action potentials in response to their target ligand, and the pattern of firing across different neuron types is what encodes the composition of the pheromone blend in the insect's brain. nih.gov Without specific SSR studies on species that use Tetradec-5-en-1-ol, it is not possible to definitively identify the specific olfactory neurons that detect it.

Behavioral Ecology Studies in Pest Species

(Z)-5-Tetradecen-1-ol and its precursors are relevant to the behavioral ecology of several pest species, primarily through their role in chemical communication for mating. The yellowheaded spruce sawfly, Pikonema alaskensis, is a significant defoliator of spruce trees in North America. The role of (Z)-5-tetradecen-1-ol in its pheromone blend is critical for successful mating, as it modulates the attractiveness of the primary pheromone and is necessary for inducing close-range mating behaviors. nih.govusda.gov The fact that this compound helps distinguish virgin from mated females has important implications for the mating strategy and population dynamics of this pest. nih.gov

The precursor, tetradec-5-yn-1-ol (B144618), is used in the synthesis of (Z)-5-tetradecen-1-ol and other related pheromones. These pheromones are used by a number of pest species, including:

Heart and dart moth (Agrotis exclamationis) : A pest of various vegetable and arable crops.

Brownheaded leafroller (Ctenopseustis obliquana) : A pest of fruit crops in New Zealand.

Greenheaded leafroller (Planotortrix excessana) : Another leafroller pest in New Zealand.

European goat moth (Cossus cossus) : A pest that bores into the wood of fruit and other deciduous trees.

The use of synthetic versions of these pheromones, derived from precursors like tetradec-5-yn-1-ol, is a key component of integrated pest management (IPM) strategies for monitoring and controlling these pest populations through techniques like mass trapping or mating disruption.

The table below lists pest species associated with Tetradec-5-en-1-ol or its direct synthetic precursors.

| Pest Species | Common Name | Relevance of Tetradec-5-en-1-ol or Precursors |

| Pikonema alaskensis | Yellowheaded Spruce Sawfly | (Z)-5-Tetradecen-1-ol is a secondary sex pheromone. |

| Agrotis exclamationis | Heart and Dart Moth | Pheromone system includes related C14 compounds. |

| Ctenopseustis obliquana | Brownheaded Leafroller | Pheromone system includes related C14 compounds. |

| Planotortrix excessana | Greenheaded Leafroller | Pheromone system includes related C14 compounds. |

| Cossus cossus | European Goat Moth | Pheromone system includes related C14 compounds. |

Mating Disruption Efficacy in Controlled Environments

Mating disruption is a pest management strategy that permeates the air with a synthetic sex pheromone to confuse males and prevent them from locating females, thereby suppressing mating and reducing the subsequent larval population. openagrar.degoogle.com While many mating disruption products are formulated for field-wide application, initial efficacy studies are often conducted in controlled environments like greenhouses or laboratories to isolate the effects of the semiochemicals.

Research into the specific efficacy of Tetradec-5-en-1-ol for mating disruption has been limited. However, a notable study on the yellowheaded spruce sawfly, Pikonema alaskensis, provides insight into its potential role. In greenhouse bioassays, (Z)-5-tetradecen-1-ol was identified as a potent secondary pheromone. nih.gov While the primary goal of this study was not to demonstrate mating disruption, the bioassays were conducted in a controlled environment and revealed key behavioral effects. The combination of (Z)-5-tetradecen-1-ol with the primary pheromone, (Z)-10-nonadecenal, was the only treatment that consistently elicited mating attempts from male sawflies. nih.gov This finding suggests that broadcasting (Z)-5-tetradecen-1-ol in a controlled environment could potentially interfere with the specific sequence of behaviors required for successful mating.

The study demonstrated a significant increase in male response when (Z)-5-tetradecen-1-ol was added to the primary pheromone, indicating its critical role in close-range courtship. The data below from the greenhouse bioassay illustrates the synergistic effect.

Table 1: Greenhouse Bioassay Response of Male Yellowheaded Spruce Sawfly to Pheromone Components Data sourced from a 1983 study on Pikonema alaskensis. nih.gov

| Pheromone Component(s) Tested | Relative Male Response Index* | Mating Attempts Observed |

|---|---|---|

| (Z)-10-nonadecenal (100 ng) | 1.0 | No |

| (Z)-10-nonadecenal (100 ng) + (Z)-5-tetradecen-1-ol (0.5 ng) | 8.8 | Yes |

| (Z)-10-nonadecenal (100 ng) + (E)-5-tetradecen-1-ol (0.5 ng) | 2.8 | No |

*Response is indexed relative to the primary pheromone alone.

Although this study did not explicitly test mating disruption by saturating the atmosphere, the controlled bioassay provides foundational data showing that (Z)-5-tetradecen-1-ol is a key compound in the mating sequence. Disrupting the perception of this specific secondary component could therefore be a viable mechanism for mating disruption in this species.

Trapping and Monitoring Applications (Research Focus)

Semiochemicals, particularly sex pheromones, are invaluable tools for monitoring insect pest populations. plantprotection.pl They are used in traps to detect the presence of a pest, determine its flight period, and estimate population density, all of which are critical for timing control measures. openagrar.deplantprotection.pl Research has focused on identifying specific pheromone components and optimizing lure blends to maximize trap catch for various species.

(Z)-5-tetradecen-1-ol has been identified as a crucial secondary sex pheromone component for the yellowheaded spruce sawfly, Pikonema alaskensis. Field trapping experiments demonstrated that lures baited with the primary pheromone, (Z)-10-nonadecenal, alone had limited effectiveness. However, the addition of (Z)-5-tetradecen-1-ol significantly increased trap captures, making the synthetic blend as attractive as virgin females. nih.gov This highlights the compound's essential role in developing an effective monitoring tool for this pest. Interestingly, the study found that higher levels of (Z)-5-tetradecen-1-ol could depress trap catches, indicating the importance of using the correct ratio in lures. nih.gov

Table 2: Field Trap Catches of Male Yellowheaded Spruce Sawfly with Different Lure Formulations Data adapted from field trapping experiments. nih.gov

| Lure Type | Mean Trap Catch |

|---|---|

| (Z)-10-nonadecenal alone | Similar to Mated Females |

| (Z)-10-nonadecenal + (Z)-5-tetradecen-1-ol | Up to 4x higher than aldehyde alone* |

| Virgin Females | Similar to combined lure |

*Increase was observed after the peak of natural emergence and mating activity.

In other research, the related hydrocarbon, (5Z)-tetradec-5-ene, was identified as a component (10.76%) in the sex pheromone gland extract of the bitter leaf weevil, Lixus camerunus. The authors suggested that the identified compounds could be used to lure and mass trap these weevils as part of a pest management strategy. psu.eduresearchgate.net

Conversely, research on other insects has shown that not all tetradecen-1-ol isomers are effective attractants. For instance, adding (Z)-9-tetradecen-1-ol to the lure for the fir coneworm, Dioryctria abietivorella, did not enhance trap catch. usda.gov Similarly, (Z)-9-tetradecen-1-ol did not significantly attract males of the pear fruit borer, Euzophera pyriella. researchgate.net This underscores the high specificity of insect olfactory systems and the necessity of species-specific research in developing trapping and monitoring applications.

Interspecies Chemical Communication and Ecological Interactions

Plant-Insect Interactions

Plants and insects engage in a constant chemical dialogue. Plants release a complex array of volatile organic compounds (VOCs) that insects can use to locate hosts for feeding and oviposition. mdpi.comresearchgate.net In response to herbivore damage, plants can release specific herbivore-induced plant volatiles (HIPVs) that can repel other herbivores or attract the natural enemies of the attacking insect. researchgate.netafonet.org

While Tetradec-5-en-1-ol is primarily studied as an insect-produced pheromone, its role occurs within the context of a plant-insect relationship. The yellowheaded spruce sawfly, Pikonema alaskensis, is a significant herbivore of spruce trees. The communication system involving (Z)-5-tetradecen-1-ol as a secondary pheromone is critical for the sawfly's reproduction on its host plant. nih.gov The release and perception of this semiochemical by the insect directly facilitates the propagation of a species that is a primary consumer of spruce.

There is currently no direct evidence in the reviewed literature of spruce trees or other plants emitting Tetradec-5-en-1-ol as a specific attractant or repellent. However, the identification of the related hydrocarbon, (5Z)-tetradec-5-ene, from the bitter leaf weevil, Lixus camerunus, which feeds on the bitter leaf plant (Vernonia amygdalina), points to another intimate plant-insect association where this class of compound is involved. psu.eduresearchgate.net The chemical ecology of this interaction, specifically whether the compound is sequestered from the host plant or produced de novo by the insect, remains an area for further investigation.

Predator-Prey Chemical Cues

Chemical cues are fundamental in mediating predator-prey interactions. Prey species have evolved to detect chemical signals, known as kairomones, which are inadvertently released by predators, allowing the prey to initiate defensive behaviors. ebi.ac.ukwikipedia.org Conversely, predators can act as "eavesdroppers," detecting the pheromones of their prey to locate them more efficiently. wikipedia.orgnih.gov

A classic example of a predator using prey pheromones as a kairomone involves predatory beetles that locate their bark beetle prey by homing in on the bark beetles' aggregation pheromones. wikipedia.org In these interactions, the same compound functions as a pheromone for intraspecies communication (prey-to-prey) and as a kairomone for interspecies communication (prey-to-predator). Research on predatory mites has also shown they are attracted to specific volatile kairomones emitted from plants that have been damaged by their spider mite prey. nih.gov These plant-emitted signals indicate the presence of a food source for the predator.

Despite the established role of semiochemicals in predator-prey dynamics, there is no specific research in the reviewed articles identifying Tetradec-5-en-1-ol as a kairomone in a predator-prey system. The studies available focus on other chemical structures, such as terpenes and different classes of alcohols and esters, as the mediating cues. nih.govnih.gov The potential for Tetradec-5-en-1-ol or its isomers to act as a kairomone—either by being released by a prey species and detected by its predator, or vice versa—is a plausible ecological role, but one that remains undocumented in the current scientific literature.

Advanced Analytical Characterization of Tetradec 5 En 1 Ol

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are indispensable for the detailed structural analysis of Tetradec-5-en-1-ol, providing insights beyond simple functional group identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)

While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignments of protons and carbons, especially in complex molecules like Tetradec-5-en-1-ol.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.com In Tetradec-5-en-1-ol, COSY spectra would show correlations between the olefinic protons (H-5 and H-6) and their adjacent allylic protons (H-4 and H-7). It also helps trace the connectivity of the entire carbon chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms. scribd.com For Tetradec-5-en-1-ol, this would definitively assign the proton signals to their corresponding carbon atoms in the chain. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. scribd.com It is particularly useful for identifying the position of the double bond by observing correlations from the olefinic protons to carbons further down the chain. researchgate.net For instance, a correlation between H-5 and C-7, or H-6 and C-4 would confirm the C5-C6 double bond location. researchgate.net Generally, in aliphatic systems, 2J (two-bond) couplings tend to be stronger than 3J (three-bond) couplings. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy):

NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space (typically within 4-5 Å), regardless of whether they are connected through bonds. uchicago.eduyoutube.com This is critical for determining the stereochemistry of the double bond (E/Z isomerism).

For the (Z)-isomer of Tetradec-5-en-1-ol, a NOESY experiment would show a cross-peak between the olefinic protons H-5 and H-6, as they are on the same side of the double bond.

For the (E)-isomer, a NOE would be expected between the olefinic proton H-5 and the allylic protons on C-7, and between H-6 and the allylic protons on C-4.

The intensity of NOE signals can also provide quantitative distance information, although this requires careful experimental setup and analysis. uchicago.edu

A summary of expected 2D NMR correlations for (Z)-Tetradec-5-en-1-ol is presented below:

| Proton (¹H) | COSY Correlations | HMBC Correlations (selected) | NOESY Correlations (for Z-isomer) |

| H-1 | H-2 | C-2, C-3 | H-2, H-3 |

| H-4 | H-5 | C-3, C-5, C-6 | H-3, H-5 |

| H-5 | H-4, H-6 | C-4, C-6, C-7 | H-4, H-6 |

| H-6 | H-5, H-7 | C-4, C-5, C-8 | H-5, H-7 |

| H-7 | H-6, H-8 | C-5, C-6, C-9 | H-6, H-8 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing complementary information about its structure and functional groups. renishaw.commetrohm.com

Infrared (IR) Spectroscopy:

For long-chain unsaturated alcohols like Tetradec-5-en-1-ol, IR spectroscopy is useful for identifying key functional groups. acs.org

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. acs.org

C-H Stretches: Absorptions around 2850-2960 cm⁻¹ correspond to the stretching of C-H bonds in the alkyl chain.

C=C Stretch: The carbon-carbon double bond stretch appears in the 1640-1680 cm⁻¹ region. The intensity of this band can be weak and its position can be influenced by substitution.

=C-H Bending (Out-of-Plane): This is particularly important for determining the stereochemistry of the double bond.

A strong band around 960-970 cm⁻¹ is characteristic of a trans (E) double bond. iupac.org

A band around 675-730 cm⁻¹ is indicative of a cis (Z) double bond.

Gas-phase FTIR can be especially powerful for differentiating stereoisomers, even in minute quantities. iupac.org

Raman Spectroscopy:

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. wikipedia.org It is particularly sensitive to non-polar bonds. renishaw.com

C=C Stretch: The C=C stretching vibration in alkenes gives a strong Raman band in the 1600-1680 cm⁻¹ region. This is often more intense in Raman than in IR spectra.

Skeletal Vibrations: The long alkyl chain will produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be active in one technique but not the other due to molecular symmetry.

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | **Typical Raman Wavenumber (cm⁻¹) ** | Notes |

| O-H Stretch | 3200-3600 (broad) | Weak | Characteristic of the alcohol group. |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | From the alkyl chain. |

| C=C Stretch | 1640-1680 (variable) | 1600-1680 (strong) | More intense in Raman for non-polar bonds. |

| =C-H Bend (trans) | 960-970 (strong) | Variable | Diagnostic for (E)-isomer. |

| =C-H Bend (cis) | 675-730 (medium) | Variable | Diagnostic for (Z)-isomer. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomers

Chiroptical spectroscopy is essential for the analysis of chiral molecules, which are non-superimposable on their mirror images. nsf.gov Techniques like Circular Dichroism (CD) measure the differential absorption of left and right circularly polarized light. rsc.orgwiley.com While Tetradec-5-en-1-ol itself is not chiral, derivatives or its presence in a chiral environment could induce a CD signal. If a chiral center were introduced into the molecule, for example through enzymatic hydroxylation, CD spectroscopy would be invaluable for determining the absolute configuration of the new stereocenter. wiley.com The sign and intensity of the Cotton effects in the CD spectrum could be compared to theoretical calculations or empirical rules to assign the stereochemistry. nsf.gov

Chromatographic Separation and Quantification in Complex Biological and Environmental Matrices

The detection and quantification of Tetradec-5-en-1-ol in complex samples, such as insect pheromone glands or environmental water samples, necessitate powerful chromatographic techniques.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is the method of choice for the analysis of volatile and semi-volatile compounds like Tetradec-5-en-1-ol.

Method Development:

Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is typically used. For separating geometric isomers, a more polar column (e.g., a wax-type column like DB-WAX or a cyanopropyl-based column) is often required.

Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons. For definitive identification, especially in complex matrices, a Mass Spectrometer (MS) is used as the detector (GC-MS). The mass spectrum of Tetradec-5-en-1-ol would show a characteristic fragmentation pattern, although the molecular ion peak may be weak or absent.

Temperature Programming: A temperature gradient is employed to ensure good separation of components with different boiling points and to maintain sharp peak shapes. The program would start at a lower temperature and ramp up to a higher temperature to elute the long-chain alcohol.

Optimization:

Parameters such as carrier gas flow rate, temperature ramp rate, and injector temperature are optimized to achieve the best resolution between Tetradec-5-en-1-ol, its isomers, and other compounds in the matrix in the shortest possible analysis time. For instance, GC-MS analysis has been used to identify various long-chain aliphatic alcohols in the extracts of plant aerial parts. ejpmr.com

High-Performance Liquid Chromatography (HPLC) Applications

While GC is more common for this compound, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for non-volatile derivatives or when sample derivatization is desired.

HPLC Methods:

Mode: Reversed-phase HPLC (RP-HPLC) is the most suitable mode. A C18 or C8 column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: Since Tetradec-5-en-1-ol lacks a strong chromophore, direct UV detection would have low sensitivity. Therefore, derivatization with a UV-absorbing or fluorescent tag (e.g., benzoyl chloride) is often necessary to enhance detection. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be used.

HPLC is particularly advantageous for preparative scale separation of isomers or for analyzing samples that are thermally labile and not suitable for GC analysis.

Computational and Theoretical Chemistry Studies of Tetradec 5 En 1 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. bas.bgnih.gov For insect pheromones like (Z)-Tetradec-5-en-1-ol, QSAR studies are crucial for predicting the biological efficacy of analogues and for designing new compounds with enhanced or specific activities. bas.bg The basic premise is that the molecular structure, encoded by various calculated parameters known as molecular descriptors, dictates the compound's physicochemical properties, which in turn govern its biological function. bas.bgnih.gov

In the context of moth pheromones, QSAR models are developed by correlating the measured biological responses (e.g., electroantennogram (EAG) responses or behavioral effects) of a series of related compounds with their calculated molecular descriptors. nih.gov These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Geometrical descriptors (3D): Derived from the 3D coordinates of the atoms, including molecular surface area and volume.

Electronic descriptors: Quantifying aspects of the electronic structure, such as dipole moment and orbital energies (HOMO/LUMO).

Physicochemical descriptors: Properties like the octanol-water partition coefficient (logP), which relates to hydrophobicity. bas.bg

A typical QSAR study involves selecting a training set of molecules with known activities to build the model and a separate test set to validate its predictive power. nih.gov For instance, a study on analogues of the turnip moth, Agrotis segetum, pheromone components successfully used multiple linear regression to build a predictive QSAR model. bas.bg Such models can guide the synthesis of novel analogues of (Z)-Tetradec-5-en-1-ol by predicting which structural modifications—such as changing the chain length, the position or geometry of the double bond, or the nature of the functional group—are likely to increase its desired biological effect. annualreviews.orgnih.gov

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

This table presents a selection of descriptor types commonly used in QSAR modeling to correlate a molecule's structural features with its biological activity.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

The biological activity of (Z)-Tetradec-5-en-1-ol as a pheromone is initiated by its binding to a specific pheromone receptor (PR) located on the dendritic membrane of olfactory sensory neurons in the male moth's antenna. frontiersin.orgfrontiersin.org Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time, providing detailed insights into the dynamic process of ligand-receptor binding. bnl.govtum.de

MD simulations model the pheromone molecule and its receptor (often a complex protein structure) embedded within a simulated cell membrane environment. nih.gov The simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their subsequent positions and velocities over very short time steps (femtoseconds). bnl.gov This generates a trajectory that reveals how the pheromone approaches, docks into the receptor's binding pocket, and the conformational changes that occur in both the ligand and the receptor upon binding. frontiersin.orgnih.gov

Key insights from MD simulations in the context of pheromone perception include:

Identification of Key Binding Residues: Simulations can pinpoint the specific amino acid residues within the receptor that form critical interactions (e.g., hydrogen bonds, van der Waals forces) with the pheromone. Studies on related moth species have shown that even single amino acid substitutions can dramatically alter a receptor's specificity from one pheromone component to another, such as from (Z)-9-tetradecenal to (Z)-9-hexadecenal. elifesciences.org

Binding Affinity and Specificity: By calculating the free energy of binding, MD simulations can help explain why a receptor binds strongly to its cognate pheromone (like (Z)-Tetradec-5-en-1-ol) but weakly or not at all to structurally similar molecules. scispace.com This is crucial for understanding the basis of species-specific chemical communication.

Mechanism of Channel Gating: Pheromone receptors are ligand-gated ion channels. MD simulations can help visualize how the binding of the pheromone induces conformational changes in the receptor protein that lead to the opening of the ion channel, triggering a neural signal. frontiersin.orgfrontiersin.org

Table 2: Typical Parameters for a Pheromone-Receptor MD Simulation

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of equations and parameters to describe the potential energy of the system. | CHARMM, AMBER, GROMOS |

| System Setup | The receptor protein is embedded in a lipid bilayer (e.g., POPC) and solvated in a water box with ions. | ~100,000 atoms |

| Time Step | The interval for integrating the equations of motion. | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation to observe relevant biological events. | 100s of nanoseconds (ns) to microseconds (µs) |

| Ensemble | The set of thermodynamic variables that are kept constant. | NPT (constant Number of particles, Pressure, Temperature) |

This table outlines the fundamental settings required to perform a Molecular Dynamics (MD) simulation to study the interaction between a ligand like (Z)-Tetradec-5-en-1-ol and its biological receptor.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and energy of molecules with high accuracy. nrel.govrsdjournal.org These methods are vital for understanding the intrinsic properties of (Z)-Tetradec-5-en-1-ol, such as its stable three-dimensional shapes (conformations) and its chemical reactivity. akj.az

Conformational Analysis: The long, flexible fourteen-carbon chain of (Z)-Tetradec-5-en-1-ol can adopt a vast number of different spatial arrangements, or conformations, due to rotation around its single bonds. fiu.edu However, not all conformations are equally stable. Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to calculate the potential energy of the molecule as a function of its geometry. nrel.gov This allows for a systematic search for the lowest-energy (most stable) conformations.

Reactivity Predictions: Quantum chemistry also provides descriptors that predict chemical reactivity. By calculating the distribution of electron density, one can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For (Z)-Tetradec-5-en-1-ol, the C=C double bond and the oxygen atom of the hydroxyl group are the most reactive sites. Calculated parameters such as molecular electrostatic potential (MEP) maps visually represent these reactive areas. Furthermore, frontier molecular orbital theory (energies of the HOMO and LUMO) can predict how the molecule will interact with other chemical species, which is relevant for understanding its degradation in the environment and its metabolism within the insect. nrel.gov

Table 3: Calculated Relative Energies of Butane Conformers (Illustrative Example)

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 3.8 |

| Eclipsed (H, CH3) | 120° | 16 |

| Fully Eclipsed (CH3, CH3) | 0° | 19 |

This table illustrates the energy differences between conformations for a simple alkane, butane, as calculated by quantum chemical methods. fiu.edu A similar analysis for the more complex (Z)-Tetradec-5-en-1-ol would identify its most stable 3D shapes.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for confirming the identity and structure of synthesized or isolated compounds like (Z)-Tetradec-5-en-1-ol. rsc.orgrsc.org The ability to compare computationally predicted spectra with experimental data provides a powerful method for structural elucidation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated using quantum mechanical methods. These calculations are sensitive to the molecule's 3D geometry and electronic environment. By calculating the NMR parameters for different possible isomers or conformations and comparing them to the experimental spectrum, the correct structure can be confidently assigned.

Infrared (IR) Spectroscopy: IR spectra are determined by the vibrational frequencies of the chemical bonds within a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. rsdjournal.org This allows for the prediction of the entire IR spectrum, helping to identify the presence of key functional groups, such as the O-H stretch of the alcohol (~3300 cm⁻¹) and the C=C stretch of the alkene (~1650 cm⁻¹).

Mass Spectrometry (MS): While predicting a full electron ionization mass spectrum is complex, computational methods can model the fragmentation pathways of the molecular ion. rsc.org By calculating the energies required to break different bonds, it is possible to predict the most likely fragments that will be observed in the mass spectrum, aiding in the interpretation of experimental MS data.

The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and increased computing power, making computational spectroscopy an essential tool in modern chemical research. rsc.orgnih.gov

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C-OH) | ~60-65 ppm | ~62 ppm |

| ¹³C NMR Chemical Shift (C=C) | ~125-135 ppm | ~130 ppm |

| IR Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ (unscaled) | ~3330 cm⁻¹ (broad) |

| IR Vibrational Frequency (C=C stretch) | ~1660 cm⁻¹ (unscaled) | ~1655 cm⁻¹ (weak) |

This table provides an illustrative comparison between computationally predicted spectroscopic values and typical experimental values for a long-chain alkenol like (Z)-Tetradec-5-en-1-ol. Predicted values often require scaling to match experimental results.

Ecological and Environmental Fate Studies of Tetradec 5 En 1 Ol

Biodegradation Pathways and Mechanisms in Natural Environments

The transformation and breakdown of Tetradec-5-en-1-ol in the environment are primarily driven by biological processes. Microorganisms, through their enzymatic machinery, play a pivotal role in the degradation of this and other similar organic molecules.

Microbial Degradation Studies

While specific studies on the microbial degradation of Tetradec-5-en-1-ol are not extensively detailed in the reviewed literature, the degradation of analogous long-chain alkenes and alcohols provides a strong basis for understanding its likely fate. Pure culture studies have demonstrated that various bacteria and fungi possess the capability to biodegrade related compounds. For instance, incubation of 1-tetradecene (B72687) with fungi has been shown to yield products such as tetradecanoic acid and various tetradecenols and ketones, indicating that microbial communities can metabolize such molecules. nih.gov Bacterial species from genera including Corynebacterium, Pseudomonas, Micrococcus, and Candida have also been found to degrade 1-tetradecene. nih.gov

The efficiency of microbial degradation is influenced by environmental conditions. Optimal degradation by microbial communities often occurs under specific pH ranges, humidity levels (60-80%), and soil organic matter content (2-5%). mdpi.com For example, the degradation of petroleum hydrocarbons, which include long-chain alkenes, is often facilitated in alkaline conditions (pH > 7.5). mdpi.com

Enzymatic Biotransformations

The initial steps in the microbial degradation of long-chain alcohols and alkenes are enzymatic. For alcohols, oxidation to the corresponding aldehyde and then to a carboxylic acid is a common pathway. In the case of alkenes like 1-tetradecene, fungi have been observed to produce a variety of oxidized products, including tetradecen-4-ol, tetradecen-3-ol, and tetradecan-2-one. nih.gov This suggests the involvement of enzymes such as monooxygenases and dehydrogenases.

Biotransformation processes are not limited to degradation. For instance, the total synthesis of (S)-(+)-Z-tetradec-5-en-13-olide, an aggregation pheromone, has been achieved using a thermostable alcohol dehydrogenase (Tbadh) for a key chiral building block preparation. researchgate.net This highlights the potential for specific enzymatic reactions to modify the structure of tetradecenol-related compounds.

Environmental Persistence and Distribution in Different Compartments

The persistence and movement of Tetradec-5-en-1-ol in the environment are governed by its physical and chemical properties, which dictate its behavior in soil, water, and the atmosphere.

Soil and Water Sorption/Desorption

The mobility of organic compounds in soil and their partitioning in water are significantly influenced by their sorption characteristics. The octanol-water partition coefficient (LogP) is a key indicator of a chemical's tendency to associate with organic matter in soil and sediment rather than remaining in the water phase. For the related compound 1-tetradecene, the LogP is 7.08, indicating a high affinity for lipids and organic carbon. nih.gov

This high LogP value suggests that Tetradec-5-en-1-ol would likely exhibit strong sorption to soil and sediment, limiting its mobility in aqueous environments. The German Environment Agency (UBA) considers the Log Koc value (logarithm of the soil organic carbon-water (B12546825) partition coefficient) as a proxy for mobility. researchgate.net Chemicals with high LogP and Log Koc values are generally less mobile. While specific sorption/desorption data for Tetradec-5-en-1-ol were not found, the properties of similar molecules suggest it would be relatively immobile in soil and sediment.

Volatilization and Atmospheric Degradation

Volatilization from soil and water surfaces is a potential transport pathway for organic compounds. The rate of volatilization is influenced by factors such as vapor pressure and water solubility. For 1-tetradecene, the estimated half-life for volatilization from a model river is 5.8 hours, and from a model lake is 8.3 days. nih.gov

Once in the atmosphere, organic molecules are subject to degradation by reacting with photochemically produced oxidants like hydroxyl radicals (•OH) and ozone (O₃). nih.govepfl.ch The estimated atmospheric half-life of 1-tetradecene due to reaction with hydroxyl radicals is 9.3 hours, and with ozone is 23 hours. nih.gov These relatively short atmospheric half-lives suggest that any volatilized Tetradec-5-en-1-ol would be rapidly degraded in the atmosphere. The degradation or volatilization of chemical products can be influenced by factors such as temperature. mdpi.com

Research Applications and Development of Tetradec 5 En 1 Ol

Development of Integrated Pest Management (IPM) Strategies

The application of (Z)-Tetradec-5-en-1-ol and its derivatives, such as (Z)-5-tetradecenyl acetate (B1210297) and (Z)-5-tetradecenal, is a cornerstone in the development of modern Integrated Pest Management (IPM) programs. These compounds function as insect sex pheromones, which are chemicals released by an organism to attract individuals of the same species for mating. By synthesizing these specific molecules, it is possible to manipulate insect behavior for pest control purposes, offering a species-specific and non-toxic alternative to conventional insecticides. publications.gc.camdpi.com The primary IPM strategy utilizing these pheromones is mating disruption. nih.gov This technique involves permeating the atmosphere of a crop or forest with a high concentration of the synthetic pheromone, which confuses male insects and hinders their ability to locate females, thereby reducing mating success and subsequent larval infestations. nih.govmdpi.com

The successful implementation of mating disruption strategies is critically dependent on the controlled and sustained release of the pheromone throughout the insect's flight and mating season. Consequently, significant research has been dedicated to developing effective dispenser technologies. These formulations are designed to protect the labile pheromone molecules from environmental degradation while ensuring a consistent release rate. mdpi.com

Various types of dispensers have been developed and tested for long-chain unsaturated alcohols and their acetate or aldehyde derivatives. Common examples include:

Polymeric Matrix Dispensers: These include hand-applied dispensers like spirals or ampoules (e.g., Isomate®, Ecodian®) where the pheromone is embedded within a polymer. herts.ac.uknih.gov The pheromone passively vaporizes from the surface of the dispenser over an extended period. publications.gc.ca

Rubber Septa: These are common in research and monitoring traps, where a specific dose of the pheromone is loaded onto a rubber septum. nih.gov For disruption, a high density of these septa may be deployed.

Flowable & Sprayable Formulations: More recent innovations include microencapsulated or paraffin-based flowable matrices that can be sprayed onto foliage. mdpi.com These biodegradable "blobs" adhere to the plant and control the gradual release of the pheromone, allowing for mechanical application via ground or aerial vehicles. mdpi.com

The choice of dispenser depends on the target pest, crop type, duration of control needed, and economic feasibility.

Table 1: Examples of Controlled Release Formulations for Lepidopteran Pheromones

| Formulation Type | Description | Example Products/Systems | Application Method |

| Hand-Applied Dispensers | Pheromone is integrated into a solid polymer matrix. | Isomate®, Ecodian®, DKSH Pheromone dispenser herts.ac.uknih.gov | Manual placement on trees/plants |

| Reservoir Dispensers | Pheromone is held in a reservoir and released through a membrane. | Not specified in search results | Manual placement |

| Fiber/Flake Dispensers | Pheromone is adsorbed onto small fibers or flakes. | Not specified in search results | Aerial or ground broadcast |

| Sprayable Microcapsules | Pheromone is encapsulated in a polymer shell and applied as a spray. | Selibate CS (for a related pheromone) researchgate.net | Standard agricultural sprayers |

| Flowable Matrix | Pheromone is mixed in a biodegradable, paraffin-based matrix. mdpi.com | Not specified in search results | Manual or via Unmanned Aerial Vehicles (UAVs) mdpi.com |

| Rubber Septa | Pheromone is absorbed into a rubber carrier. nih.gov | Used in field trials nih.gov | Manual placement, typically for monitoring |

The effectiveness of pheromones derived from or related to Tetradec-5-en-1-ol has been validated in numerous efficacy studies for mating disruption. The primary metrics for success are the reduction in male moth captures in monitoring traps (trap shutdown) and, more importantly, a measurable decrease in crop or tree damage. nih.govnih.gov

Field trials have demonstrated significant success in various settings:

Olive Groves: In trials against the olive pyralid moth (Euzophera pinguis), a pheromone blend including a tetradecadien-1-ol derivative applied via rubber septa at a density of 50 dispensers per hectare resulted in a greater than 95% reduction in male moth captures. nih.gov This communication disruption led to a 35-40% reduction in oviposition and infestation levels. nih.gov

Chestnut Orchards: Mating disruption trials against Cydia species using pheromone dispensers showed an average trap catch suppression of 89.5% to 93.8% for Cydia fagiglandana and 57.4% to 81% for Cydia splendana over two years. nih.gov In one site, this translated to a 71% reduction in larval infestation of the chestnuts. nih.gov

Walnut Orchards: For the management of the Codling moth (Cydia pomonella), the use of 1000 dispensers per hectare led to a 90% decrease in adult captures in traps and reduced fruit damage to as low as 1.3% at harvest in some studies. cabidigitallibrary.org

These studies underscore the value of tetradecenol-class pheromones as a viable and effective component of IPM, reducing reliance on conventional insecticides. cabidigitallibrary.org

Precursor in the Synthesis of Value-Added Natural Products

Beyond its direct use in IPM, Tetradec-5-en-1-ol is a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic alcohol group and a reactive Z-configured double bond, allows for its conversion into a variety of other high-value compounds.

The most direct application is its use as a precursor for other pheromone components. The terminal alcohol can be easily oxidized to form the corresponding aldehyde, (Z)-tetradec-5-enal, or esterified to produce acetates like (Z)-tetradec-5-enyl acetate. These compounds are often the primary active components in the pheromone blends of moths such as the European goat moth (Cossus cossus) and various leafroller species.

Furthermore, the tetradecenol scaffold is structurally related to more complex natural products like macrocyclic lactones, which also function as pheromones. For example, (Z)-Tetradec-5-en-13-olide (cucujolide III) is an aggregation pheromone for the flat grain beetle (Cryptolestes pusillus). While synthesized through different routes, the structural similarity highlights the potential of using precursors like Tetradec-5-en-1-ol in the assembly of such complex macrocycles, which are of significant economic and scientific interest.

Investigation of Bio-Inspired Material Science Precursors

Bio-inspired materials science seeks to emulate strategies and structures found in nature to create novel materials with advanced properties. rsc.org This field often utilizes renewable feedstocks, such as long-chain fatty acids and alcohols from vegetable oils, to synthesize new polymers. core.ac.uk

While Tetradec-5-en-1-ol is a naturally derived or nature-identical molecule, its specific application as a precursor in bio-inspired material science is not yet an established area of research. There is no significant body of literature detailing the polymerization of Tetradec-5-en-1-ol or its use in creating materials like self-repairing composites or hydrophobic surfaces.

However, its structure presents theoretical potential for such applications. As a long-chain alkenyl alcohol, it possesses features used in the synthesis of certain bio-based polymers:

The long hydrocarbon chain imparts hydrophobicity.

The terminal alcohol can act as an initiation point for polymerization (e.g., to form polyesters or polyurethanes).

The internal double bond offers a site for cross-linking or other polymer modifications, similar to how unsaturated fatty acids are used to create cross-linked polymer coatings. core.ac.uk

Future research could explore the use of Tetradec-5-en-1-ol and similar pheromone molecules as monomers or functional additives in the creation of "smart" materials, where the inherent biological recognition of the molecule could be combined with material properties for novel sensing or targeted delivery applications. This remains a speculative but intriguing avenue for future development.

Q & A

Basic: What are the common synthetic routes for Tetradec-5-en-1-ol, and how do reaction conditions influence yield and purity?

Answer:

Tetradec-5-en-1-ol is typically synthesized via catalytic hydrogenation of unsaturated precursors or enzymatic resolution of racemic mixtures. For example, (R)-enantiomers of similar alkenols (e.g., Tridec-1-en-5-ol) are synthesized using palladium-catalyzed hydrogenation under controlled pressure (1–3 atm) and temperature (20–25°C), achieving >95% enantiomeric excess (e.e.) . Key factors include solvent polarity (e.g., ethyl acetate vs. hexane), catalyst loading (5–10% Pd/C), and purification via column chromatography. Impurities often arise from incomplete hydrogenation or side reactions; GC-MS and NMR (¹H/¹³C) are critical for assessing purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when characterizing Tetradec-5-en-1-ol derivatives?

Answer:

Discrepancies between NMR and IR data may stem from conformational isomerism or solvent effects. For instance, hydroxyl proton shifts in NMR can vary with deuterated solvents (DMSO-d6 vs. CDCl3), while IR O-H stretching (3200–3600 cm⁻¹) may indicate hydrogen bonding. Cross-validate using:

- 2D NMR (COSY, HSQC) to confirm connectivity.

- DFT calculations to predict vibrational modes and compare with experimental IR .

- X-ray crystallography for unambiguous structural confirmation .

Basic: What analytical techniques are most reliable for quantifying Tetradec-5-en-1-ol in biological matrices?

Answer:

- GC-FID/MS : Optimal for volatile alkenols; use DB-5MS columns and splitless injection (detection limit: 0.1 ppm) .

- HPLC-UV/ELSD : For non-volatile derivatives, C18 columns with isocratic elution (acetonitrile/water) achieve 90–95% recovery .

- LC-MS/MS : Provides high sensitivity (LOQ: 0.01 ng/mL) for trace analysis in pharmacokinetic studies .

Advanced: What are the challenges in achieving enantioselective synthesis of Tetradec-5-en-1-ol, and how can they be mitigated?

Answer:

Chiral synthesis faces hurdles such as low catalyst efficiency and racemization during workup. Strategies include:

- Asymmetric hydrogenation : Chiral phosphine ligands (e.g., BINAP) enhance e.e. to >98% .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

- Dynamic kinetic resolution : Combines racemization catalysts with enantioselective enzymes to maximize yield .

Basic: What is the role of Tetradec-5-en-1-ol in insect pheromone studies, and how is its bioactivity validated?

Answer:

Tetradec-5-en-1-ol acts as a pheromone component in Lepidoptera. Bioactivity is tested via:

- Electroantennography (EAG) : Measures antennal response to vaporized compounds .

- Field trials : Dispensers release the compound to assess mating disruption efficacy (e.g., 60–80% reduction in pest populations) .

Advanced: How can researchers elucidate the mechanism of Tetradec-5-en-1-ol’s bioactivity at the molecular level?

Answer:

- Molecular docking : Simulate binding to odorant-binding proteins (OBPs) using AutoDock Vina .

- Knockout models : CRISPR-edited insects lacking specific receptors validate target interactions .

- Metabolomics : Track downstream metabolites (e.g., fatty acid derivatives) via UPLC-QTOF-MS .

Basic: What experimental protocols ensure reproducibility in Tetradec-5-en-1-ol synthesis?

Answer:

- Detailed SOPs : Specify catalyst activation (e.g., H₂ pre-treatment of Pd/C) and inert atmosphere (N₂/Ar) .

- Batch consistency : Use internal standards (e.g., tetradecane) for GC-MS calibration .

- Peer validation : Share spectra and chromatograms in supplementary materials for cross-lab verification .

Advanced: How can computational modeling predict Tetradec-5-en-1-ol’s reactivity in novel reaction environments?

Answer:

- DFT simulations : Calculate transition states for hydrogenation or oxidation pathways (Gaussian 09) .

- QSPR models : Relate molecular descriptors (logP, polarizability) to reaction rates .

- Retrosynthetic tools : AI platforms (e.g., Chematica) propose optimal synthetic routes .

Basic: What are the stability considerations for Tetradec-5-en-1-ol under varying storage conditions?

Answer:

- Thermal stability : Decomposes above 150°C; store at –20°C under N₂ .

- Oxidative stability : Add antioxidants (BHT, 0.01% w/w) to prevent radical-mediated degradation .

- Light sensitivity : Amber vials prevent UV-induced isomerization .

Advanced: How can structure-activity relationship (SAR) studies optimize Tetradec-5-en-1-ol derivatives for specific applications?

Answer:

- Alkyl chain modulation : Varying chain length (C12–C16) alters volatility and receptor affinity .

- Stereochemistry : (Z)-isomers show 3–5× higher bioactivity than (E)-isomers in pheromone assays .

- Functional group substitution : Epoxidation or hydroxylation enhances solubility for biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.